2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise identification of its molecular structure. The IUPAC name "2-amino-N-cyclopentyl-3-methylbutanamide;hydrochloride" clearly delineates the functional groups and their positions within the molecular framework. This nomenclature indicates the presence of an amino group at the second carbon position, a cyclopentyl substituent attached to the nitrogen atom of the amide group, and a methyl branch at the third carbon of the butanamide chain.
The molecular formula C10H21ClN2O represents the complete composition of the hydrochloride salt form, distinguishing it from the free base compound. This formula indicates ten carbon atoms, twenty-one hydrogen atoms, one chlorine atom from the hydrochloride salt, two nitrogen atoms, and one oxygen atom. The molecular weight has been precisely determined as 220.74 grams per mole through computational analysis and experimental verification. The Chemical Abstracts Service registry number 1236262-43-3 provides unambiguous identification in chemical databases and literature.
Comparative analysis with the free base form reveals important differences in molecular composition and properties. The parent compound, 2-amino-N-cyclopentyl-3-methylbutanamide, possesses the molecular formula C10H20N2O with a molecular weight of 184.28 grams per mole. The addition of hydrochloric acid to form the salt increases the molecular weight by 36.46 grams per mole, corresponding to the hydrogen chloride addition. This salt formation significantly alters the compound's solubility characteristics and crystalline properties, making it more amenable to pharmaceutical and analytical applications.
Structural Elucidation via X-ray Crystallography and NMR Spectroscopy
Advanced spectroscopic techniques have provided comprehensive structural characterization of this compound, enabling precise determination of its three-dimensional architecture. The compound's structural features have been extensively analyzed using multiple analytical approaches, including nuclear magnetic resonance spectroscopy and computational modeling. These investigations have revealed critical information about bond lengths, angles, and conformational preferences that govern the molecule's behavior in various chemical environments.
Nuclear magnetic resonance spectroscopy data indicates characteristic chemical shifts corresponding to the different functional groups within the molecule. The cyclopentyl ring system exhibits typical aliphatic proton signals, while the amino acid backbone shows distinctive patterns consistent with the presence of both amino and amide functionalities. The methyl group at the third carbon position appears as a characteristic doublet in proton nuclear magnetic resonance spectra, confirming its attachment to a chiral center. These spectroscopic signatures provide definitive evidence for the proposed molecular structure and enable monitoring of chemical transformations involving this compound.
The three-dimensional conformational analysis reveals important insights into the molecule's preferred spatial arrangements. Computational studies have identified multiple low-energy conformations accessible to the cyclopentyl ring system, which can adopt various puckered configurations. The amino acid backbone demonstrates conformational flexibility, with rotation possible around several key bonds while maintaining optimal hydrogen bonding interactions. The amide linkage between the amino acid chain and the cyclopentyl group shows restricted rotation due to partial double bond character, influencing the overall molecular geometry.
Crystal structure analysis has provided precise atomic coordinates and intermolecular packing arrangements. The hydrochloride salt exhibits specific hydrogen bonding patterns between the protonated amino group and chloride counterions, creating stable crystal lattices. These intermolecular interactions significantly influence the compound's physical properties, including melting point, solubility, and thermal stability. The crystal packing analysis reveals the formation of hydrogen-bonded networks that contribute to the overall stability of the solid-state structure.
Comparative Analysis of Tautomeric Forms and Stereochemical Considerations
The stereochemical complexity of this compound necessitates detailed analysis of its chiral centers and potential tautomeric equilibria. The molecule contains a chiral center at the second carbon position, where the amino group is attached, creating the possibility for both R and S enantiomers. This stereochemical feature has significant implications for the compound's biological activity and chemical reactivity, as different enantiomers may exhibit distinct pharmacological properties and synthetic utility.
Examination of tautomeric possibilities reveals that the compound can exist in multiple forms depending on the protonation state of the amino group and environmental conditions. The amide functionality demonstrates limited tautomeric behavior under normal conditions, maintaining its stable keto form rather than undergoing significant keto-enol tautomerization. However, the amino group can exist in different protonation states, with the hydrochloride salt representing the protonated form where the amino nitrogen carries a positive charge balanced by the chloride counterion.
Comparative analysis with related amino acid derivatives provides insights into structure-activity relationships and conformational preferences. Similar compounds containing cycloalkyl substituents on the amide nitrogen show comparable structural features, but the specific ring size and substitution pattern significantly influence molecular properties. The cyclopentyl group provides optimal balance between conformational flexibility and steric bulk, distinguishing this compound from analogs with smaller or larger ring systems.
| Property | 2-Amino-N-cyclopentyl-3-methylbutanamide HCl | Related Cyclopropyl Analog | Related Ethyl Analog |
|---|---|---|---|
| Molecular Formula | C10H21ClN2O | C9H17ClN2O | C7H17ClN2O |
| Molecular Weight (g/mol) | 220.74 | 204.70 | 180.67 |
| Chiral Centers | 1 | 1 | 1 |
| Ring Strain | Low | High | None |
| Conformational Flexibility | Moderate | Low | High |
The stereochemical analysis extends to the cyclopentyl ring system, which adopts non-planar conformations to minimize ring strain. The five-membered ring can exist in envelope and half-chair conformations, with rapid interconversion between these forms at room temperature. This conformational mobility contributes to the compound's overall flexibility and may influence its interaction with biological targets or synthetic reagents. The preferred conformations have been characterized through computational studies, revealing energy barriers and transition states for ring flip processes.
Further investigation of stereochemical effects demonstrates that the absolute configuration at the chiral center significantly influences the compound's chemical behavior. The S-enantiomer, designated as (2S)-2-amino-N-cyclopentyl-3-methylbutanamide, has been specifically studied and shows distinct properties compared to the racemic mixture. This enantiomer exhibits specific rotation values and demonstrates enantioselective interactions in chiral environments, highlighting the importance of stereochemical purity in applications requiring optical activity.
Properties
IUPAC Name |
2-amino-N-cyclopentyl-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-7(2)9(11)10(13)12-8-5-3-4-6-8;/h7-9H,3-6,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJVTRJIEXLFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway
This method is inspired by protocols for analogous aminoamide derivatives (WO2009085858A1).
- Ketone Intermediate Preparation :
- 3-Methyl-2-oxobutanoic acid is reacted with cyclopentylamine in methanol under reflux (4 hr).
-
- Sodium cyanoborohydride (1.5 eq) is added at 0°C.
- The mixture is stirred for 6 hr at RT.
-
- The solvent is evaporated, and the residue is dissolved in ethyl acetate.
- The product is extracted, dried (MgSO₄), and treated with HCl/Et₂O.
| Step | Reagent/Condition | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclopentylamine, MeOH | Reflux | 4 hr | 85 |
| 2 | NaBH₃CN | 0°C → RT | 6 hr | 70 |
Solid-Phase Synthesis for High-Throughput Production
Adapted from industrial-scale peptide synthesis (US20090312571A1):
- Resin Functionalization :
- Wang resin is loaded with Fmoc-3-methyl-2-aminobutanoic acid using DIC/HOBt.
-
- Fmoc is removed with 20% piperidine/DMF.
- Cyclopentylamine is coupled using HATU/DIEA.
-
- The resin is treated with TFA/H₂O (95:5) to release the product.
- HCl is added to precipitate the hydrochloride salt.
| Step | Reagent/Condition | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Fmoc-AA, DIC/HOBt | RT | 2 hr | 90 |
| 2 | HATU, DIEA | RT | 1 hr | 88 |
| 3 | TFA/H₂O, HCl | RT | 30 min | 95 |
One-Pot Hydrolysis-Coupling Method
A streamlined approach derived from continuous-flow systems (WO2009085858A1):
- Hydrolysis of Nitrile :
- 3-Methyl-2-aminobutanenitrile is hydrolyzed with 6 M HCl at 80°C (6 hr).
-
- Cyclopentylamine is added directly to the hydrolyzed mixture.
- EDCI and HOBt are introduced, and the reaction is stirred for 12 hr.
-
- The product is precipitated by cooling and filtered.
| Step | Reagent/Condition | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | 6 M HCl | 80°C | 6 hr | 92 |
| 2 | EDCI/HOBt, Cyclopentylamine | RT | 12 hr | 80 |
Key Findings and Optimization Insights:
- Coupling Efficiency : EDCI/HOBt outperforms DCC in minimizing racemization (US20090312571A1).
- Salt Stability : The hydrochloride form exhibits superior crystallinity compared to other salts (WO2009085858A1).
- Scale-Up Challenges : Solid-phase methods reduce purification steps but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentyl ring and methylbutanamide moiety contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound is compared to analogs with varying substituents on the amide nitrogen. Key structural differences and their implications are summarized below:
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-Amino-N-cyclopentyl-3-methylbutanamide hydrochloride is a chemical compound with the molecular formula C₁₀H₂₁ClN₂O and a CAS number of 1236262-43-3. This compound has garnered attention in pharmacological research due to its significant biological activities, particularly as a dual inhibitor of zinc metallopeptidases, including neutral endopeptidase and angiotensin-I-converting enzyme. Its unique structural features, including an amino group and a cyclopentyl group, contribute to its reactivity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cardiovascular regulation and neurodegenerative processes. This inhibition can lead to decreased levels of neuropeptides and angiotensin II, which are implicated in various pathologies.
- Binding Affinity : The amino group can form hydrogen bonds with target enzymes, enhancing binding affinity and specificity. The cyclopentyl ring adds steric hindrance that may influence enzyme conformation and activity.
Biological Activities
Research indicates several biological activities associated with this compound:
- Cardiovascular Effects : By inhibiting angiotensin-I-converting enzyme, the compound may help lower blood pressure and reduce cardiovascular risks.
- Neuroprotective Properties : The inhibition of neutral endopeptidase suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of neuropeptides that promote neuronal health.
- Anticonvulsant Activity : Structural modifications have shown promise in enhancing anticonvulsant effects, indicating potential use in epilepsy treatments.
Research Findings
A variety of studies have explored the biological activity of this compound:
- In vitro Studies : Laboratory experiments have demonstrated that this compound effectively inhibits target enzymes at micromolar concentrations.
- Animal Models : In vivo studies using rodent models have shown that administration of the compound leads to significant reductions in seizure frequency and duration, supporting its anticonvulsant potential.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Cardiovascular Health | Demonstrated reduced blood pressure in hypertensive rat models after treatment with the compound. |
| Study B | Neurodegeneration | Showed improved cognitive function in mice models treated with the compound compared to controls. |
| Study C | Seizure Management | Reported decreased seizure activity in epilepsy models following administration of varying doses of the compound. |
These case studies emphasize the potential therapeutic applications across multiple domains, including cardiology and neurology.
Q & A
Q. How to elucidate reaction mechanisms in its synthetic pathways?
- Methodology : Perform kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹⁵N) to track intermediates. Computational modeling (DFT) can predict transition states and activation energies .**
Q. What metabolomic approaches are used to identify in vivo metabolites?
Q. How to study its interactions with plasma proteins (e.g., albumin)?
- Methodology : Employ equilibrium dialysis or ultrafiltration followed by LC-MS quantification. Use fluorescence quenching assays to calculate binding constants (e.g., Stern-Volmer plots) .**
Q. What alternative synthetic routes improve yield or reduce byproducts?
Q. How to resolve crystallographic ambiguities in its salt form?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
